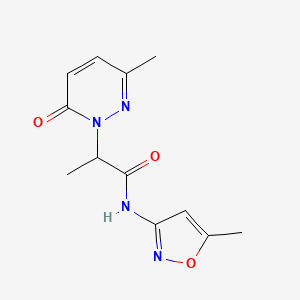
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry: : This compound is valuable in organic synthesis as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: : It has shown potential as an enzyme inhibitor in biochemical studies, helping to elucidate enzyme mechanisms and pathways.
Medicine: : Preliminary studies suggest it might exhibit anti-inflammatory or antimicrobial properties, warranting further investigation in pharmaceutical research.
Industry: : In the materials science domain, its derivatives could be explored for use in polymers or advanced materials due to their stability and reactivity.
作用機序
Molecular Targets: : The compound’s mechanism is often associated with its ability to interact with biological macromolecules such as proteins or nucleic acids.
Pathways: : It may inhibit specific enzymes by binding to their active sites or by interacting with key residues, disrupting normal biological processes.
類似化合物との比較
Similar Compounds: : Pyridazinone derivatives such as 3-methyl-6-oxopyridazine and isoxazole derivatives like 5-methylisoxazole.
Uniqueness: : The combination of both pyridazinone and isoxazole rings in a single molecule enhances its versatility in chemical reactivity and biological activity, making it a unique candidate for various applications.
Alright, that's the deep dive on 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide! Fascinating stuff, right?
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDAFKBZMBRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
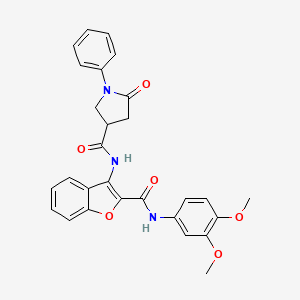
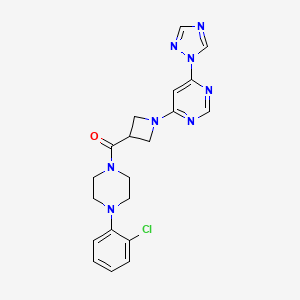

![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2788623.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)
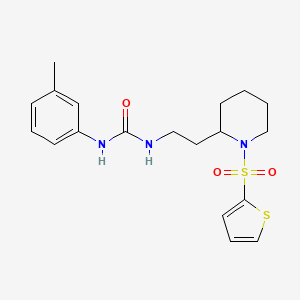
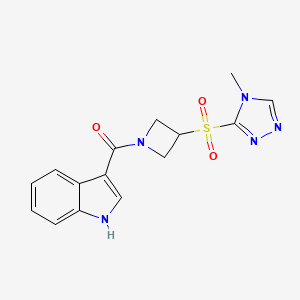
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)
![N-(3-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2788627.png)
![(E)-6-(tert-butyl)-8-((4-chlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2788628.png)
![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)
![(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE](/img/structure/B2788634.png)
